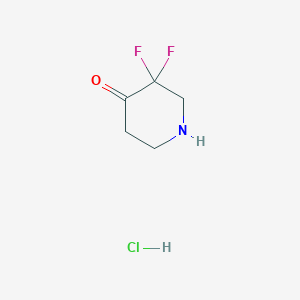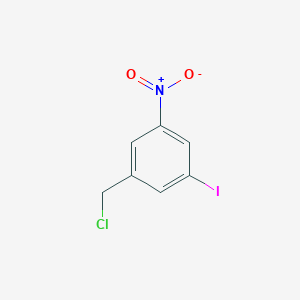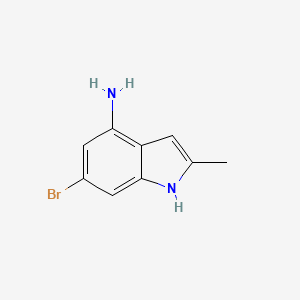
6-溴-2-甲基-1H-吲哚-4-胺
描述
4-Amino-6-bromo-2-methyl-1H-indole, also known as ABMI, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid and is found in many natural products and pharmaceuticals. This compound has a wide range of applications in the field of chemistry and biology due to its unique properties. It has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.
科学研究应用
癌症治疗
吲哚衍生物,包括6-溴-2-甲基-1H-吲哚-4-胺,已被研究用于其治疗癌症的潜力。 这些化合物可以靶向癌细胞、微生物和人体内的各种疾病 。它们在细胞生物学中的作用以及作为生物活性化合物,使它们在开发新的治疗策略中具有价值。
抗菌应用
研究表明,某些吲哚衍生物具有显著的抗菌特性。 例如,合成双吲哚生物碱,其结构与6-溴-2-甲基-1H-吲哚-4-胺具有相似性,已被发现对耐甲氧西林和敏感金黄色葡萄球菌有效 。这为能够对抗耐药菌株的新型抗生素开辟了可能性。
合成方法
吲哚衍生物的合成在有机化学领域引起了极大的兴趣。 所述化合物可用于开发新颖的合成方法,有助于更广泛地了解杂环化学和催化 。这对于绿色合成有机化学和生产更环保的化学品具有重要意义。
生物膜形成
吲哚在细胞间通讯中起着至关重要的作用,这对生物膜的形成至关重要。 涉及产吲哚和消耗吲哚物种的研究强调了可能发生的双向和互惠互利相互作用,这对理解细菌群落和治疗感染具有重要意义 .
抗炎和镇痛活性
吲哚衍生物已被合成并评估其 COX-2 抑制活性和体内抗炎特性。 与 6-溴-2-甲基-1H-吲哚-4-胺 结构相关的化合物在减少炎症和疼痛方面显示出有希望的结果,这可能导致开发新的非甾体抗炎药 (NSAID) .
药物发现和开发
吲哚衍生物的结构多样性使其成为药物发现的重要焦点。 该化合物的框架存在于许多天然产物和药物中,其修饰可以导致具有潜在治疗应用的新分子 .
作用机制
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
生化分析
Biochemical Properties
4-Amino-6-bromo-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine and amino groups contribute to its binding affinity with target proteins, leading to enzyme inhibition or activation. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can form hydrogen bonds and hydrophobic interactions with biomolecules, further modulating their activity.
Cellular Effects
4-Amino-6-bromo-2-methyl-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . By affecting these pathways, 4-Amino-6-bromo-2-methyl-1H-indole can alter gene expression patterns and metabolic flux, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-bromo-2-methyl-1H-indole involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, 4-Amino-6-bromo-2-methyl-1H-indole has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can result in the disruption of signaling pathways and subsequent changes in gene expression. Additionally, the compound’s bromine and amino groups facilitate its binding to target biomolecules, enhancing its inhibitory or activating effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-bromo-2-methyl-1H-indole can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their activity . The compound’s stability can be enhanced by modifying its chemical structure or using stabilizing agents. Long-term studies have also revealed that 4-Amino-6-bromo-2-methyl-1H-indole can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-6-bromo-2-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation or reducing inflammation . At high doses, 4-Amino-6-bromo-2-methyl-1H-indole can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Amino-6-bromo-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4-Amino-6-bromo-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, 4-Amino-6-bromo-2-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.
Subcellular Localization
4-Amino-6-bromo-2-methyl-1H-indole exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Amino-6-bromo-2-methyl-1H-indole can accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can affect its role in cellular metabolism and signaling.
属性
IUPAC Name |
6-bromo-2-methyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGASYMFBVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294465 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260385-32-7 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

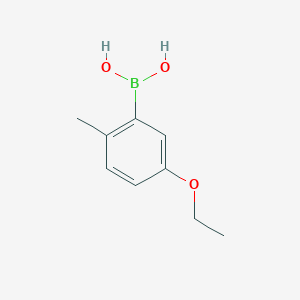
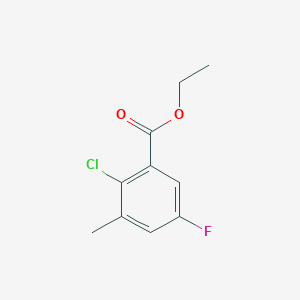
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
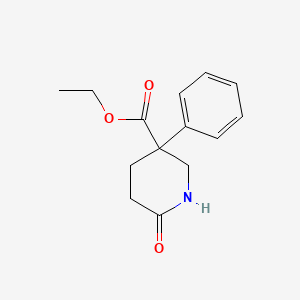


![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
